Bienvenue dans la boutique en ligne BenchChem!

8-Fluoro-4-pyridin-4-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

Lipophilicity Metabolic stability Medicinal chemistry

8-Fluoro-4-pyridin-4-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline (CAS 1005110-56-4; MF: C17H15FN2; MW: 266.31) is a synthetic, racemic heterotricyclic compound belonging to the tetrahydro-3H-cyclopenta[c]quinoline scaffold class. It features a single fluorine atom at the 8-position of the quinoline ring and a pyridin-4-yl substituent at the 4-position of the saturated cyclopenta ring, yielding a topological polar surface area (TPSA) of 24.9 Ų and a calculated logP of 3.4.

Molecular Formula C17H15FN2
Molecular Weight 266.319
CAS No. 1005110-56-4
Cat. No. B2993802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Fluoro-4-pyridin-4-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline
CAS1005110-56-4
Molecular FormulaC17H15FN2
Molecular Weight266.319
Structural Identifiers
SMILESC1C=CC2C1C(NC3=C2C=C(C=C3)F)C4=CC=NC=C4
InChIInChI=1S/C17H15FN2/c18-12-4-5-16-15(10-12)13-2-1-3-14(13)17(20-16)11-6-8-19-9-7-11/h1-2,4-10,13-14,17,20H,3H2
InChIKeyGFFORNJPBHBBKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





8-Fluoro-4-pyridin-4-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline (CAS 1005110-56-4): Structural and Pharmacochemical Baseline for Research Procurement


8-Fluoro-4-pyridin-4-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline (CAS 1005110-56-4; MF: C17H15FN2; MW: 266.31) is a synthetic, racemic heterotricyclic compound belonging to the tetrahydro-3H-cyclopenta[c]quinoline scaffold class [1]. It features a single fluorine atom at the 8-position of the quinoline ring and a pyridin-4-yl substituent at the 4-position of the saturated cyclopenta ring, yielding a topological polar surface area (TPSA) of 24.9 Ų and a calculated logP of 3.4 [2]. The compound contains three undefined stereocenters and is supplied as a racemic mixture at purities typically ranging from 95% to 98% . Its structural architecture places it within a chemotype that has demonstrated diverse biological activities including PTP1B inhibition, GBF1 inhibition, and GPR30 modulation, though no direct bioactivity data are reported for this specific substitution pattern [3].

Why Generic Substitution Among Tetrahydrocyclopenta[c]quinoline Analogs Fails: The Case for 8-Fluoro-4-pyridin-4-yl Differentiation


Within the tetrahydro-3H-cyclopenta[c]quinoline scaffold class, subtle variations in halogenation pattern, pyridinyl regioisomerism, and stereochemistry produce profound, non-linear effects on target engagement that preclude generic interchangeability. The most instructive example is Golgicide A (6,8-difluoro-4-pyridin-3-yl; CAS 1139889-93-2): only the (3aS,4R,9bR) enantiomer is the active GBF1 inhibitor, while other stereoisomers are substantially less active [1]. Similarly, the 4-aryl substituent identity governs selectivity—the 4-(3-chlorophenyl)-8-fluoro analog forms the most stable ecdysone receptor complex among a series tested, whereas other 4-substituents produce weaker binding [2]. For CAS 1005110-56-4, the combination of mono-fluoro (vs. difluoro) substitution, pyridin-4-yl (vs. pyridin-3-yl) regioisomerism, and racemic stereochemistry defines a unique chemical space within the scaffold that cannot be replicated by any commercially available single analog. Procurement of a 'similar' compound—such as the pyridin-3-yl regioisomer (CAS 1005243-69-5) or the 6,8-difluoro Golgicide A series—introduces a structurally distinct entity whose pharmacological profile will be non-transferable without independent experimental validation, thereby compromising experimental reproducibility and SAR interpretation .

Product-Specific Quantitative Evidence Guide: 8-Fluoro-4-pyridin-4-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline vs. Closest Analogs


Mono-Fluorine vs. Difluoro Substitution: Impact on Lipophilicity, Metabolic Stability, and Synthetic Tractability

CAS 1005110-56-4 bears a single fluorine at the 8-position (MW: 266.31; XLogP3: 3.4), whereas the most widely studied analog, Golgicide A (CAS 1139889-93-2; C17H14F2N2; MW: 284.30), contains fluorines at both the 6- and 8-positions, with an estimated XLogP3 of ~3.7 [1][2]. The mono-fluoro derivative exhibits lower lipophilicity, which class-level SAR from the PTP1B inhibitor series indicates is associated with improved aqueous solubility and potentially reduced non-specific protein binding relative to dihalogenated congeners [3].

Lipophilicity Metabolic stability Medicinal chemistry SAR

Pyridin-4-yl vs. Pyridin-3-yl Regioisomerism: Predicted Impact on Hydrogen-Bonding Geometry and Target Recognition

The target compound features a pyridin-4-yl substituent, placing the pyridine nitrogen in a para geometry relative to the cyclopenta[c]quinoline core. In contrast, its commercially available regioisomer (CAS 1005243-69-5) bears a pyridin-3-yl group, positioning the nitrogen in a meta geometry . Molecular docking studies on related 8-fluoro-tetrahydrocyclopenta[c]quinolines as ecdysone receptor agonists demonstrate that the spatial orientation of the aryl substituent critically determines binding pose stability, with 4-(3-chlorophenyl)-8-fluoro analog forming the most stable complex across three independent scoring functions [1].

Regioisomerism Molecular recognition Docking Kinase inhibitor design

Racemic vs. Enantiopure Stereochemistry: Implications for Biological Reproducibility and Procurement Strategy

CAS 1005110-56-4 is supplied and registered as the racemic mixture (three undefined stereocenters; 8 possible stereoisomers in undefined ratios) [1]. By contrast, Golgicide A and its active enantiomer Golgicide A-2 (CAS 1394285-50-7; (3aS,4R,9bR)-configuration) are available as stereochemically defined, enantioenriched materials critical for GBF1 inhibition, where the (3aS,4R,9bR) isomer is explicitly documented as the most active species [2]. For exploratory SAR, the racemic mono-fluoro pyridin-4-yl compound provides a unique, stereochemically unbiased entry point for hit identification across diverse targets, before committing to costly enantioselective synthesis.

Stereochemistry Enantiomer Racemate Biological reproducibility

8-Position Substitution in Cyclopentaquinoline Scaffolds: Steric and Electronic SAR Precedent from PTP1B Inhibitor Series

Systematic SAR studies on tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid derivatives as PTP1B inhibitors established that bulky substituents at the 8-position are critical for achieving both potency and selectivity over other PTP family members [1]. Specifically, the 4,8-dicarboxylic acid analog (CID 4039540) shows an IC50 of 6.6 μM against PTP1B, while the unsubstituted parent 4-carboxylic acid (MurA-IN-1 analog; CAS 354815-90-0) achieves IC50 = 0.23 μM against PTP1B [2]. CAS 1005110-56-4's 8-fluoro substituent provides intermediate steric bulk and strong electron-withdrawing character that is structurally distinct from both hydrogen (unsubstituted) and carboxylic acid (charged, bulky) 8-substituents in this series, offering a differentiated physicochemical profile for iterative SAR exploration .

PTP1B inhibition SAR 8-substitution Selectivity

Synthetic Accessibility and Ozonide Derivatization Potential: A Unique Entry Point for Downstream Chemistry

The 8-fluoro-4-aryl-tetrahydro-3H-cyclopenta[c]quinoline scaffold is synthesized via an acid-catalyzed (CF3CO2H) three-component Povarov-type cyclocondensation of 4-fluoroaniline, aromatic aldehydes, and cyclopentadiene, as demonstrated by Tolstikov et al. (2014) for the broader 4-aryl-8-fluoro series [1]. Critically, N-trifluoroacetyl derivatives of these compounds undergo ozonolysis to yield stable ozonides with defined (1R*,4S*,5aR*,6S*,11bS*)-configuration, a transformation unique to the cyclopentene-annulated scaffold that is not available to the fully aromatic quinoline analogs [2]. The pyridin-4-yl substituent of CAS 1005110-56-4 provides a basic nitrogen handle amenable to further N-alkylation, N-oxidation, or metal-coordination chemistry that is geometrically distinct from the pyridin-3-yl regioisomer .

Synthetic chemistry Ozonide Derivatization Building block

Best-Validated Research and Industrial Application Scenarios for 8-Fluoro-4-pyridin-4-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline (CAS 1005110-56-4)


PTP1B-Targeted Diabetes and Obesity Drug Discovery: Scaffold-Hopping Library Design

CAS 1005110-56-4 serves as a rationally selected entry point for PTP1B inhibitor lead generation campaigns. The established class-level SAR demonstrates that 8-position substitution is the critical determinant of PTP1B potency and selectivity over TCPTP and other PTP family members [1]. The 8-fluoro substituent provides electron-withdrawing character and moderate steric bulk that is structurally orthogonal to previously explored 8-substituents (H, COOH, bulky alkyl/aryl), enabling exploration of previously uncharted regions of the PTP1B selectivity landscape. For procurement: the racemic, multi-gram availability at competitive pricing positions this compound as a cost-efficient starting material for parallel library synthesis, where the pyridin-4-yl group can be subsequently elaborated via N-alkylation or metal-catalyzed cross-coupling to generate diverse analog sets for SAR refinement.

Ecdysone Receptor Agonist Screening for Agrochemical Lead Identification

Molecular docking and bioassay studies on structurally related 8-fluoro-tetrahydrocyclopenta[c]quinolines have identified this scaffold class as a viable source of ecdysone receptor agonists with potential insect growth regulator applications [2]. The 4-(3-chlorophenyl)-8-fluoro analog formed the most stable receptor complex among tested compounds in the Heliothis virescens ecdysone receptor model [3]. CAS 1005110-56-4, with its pyridin-4-yl substituent, represents a distinct pharmacophore variation within this series that remains uncharacterized for ecdysone activity. Researchers in agrochemical discovery should prioritize this compound as a screening candidate to probe whether the pyridin-4-yl geometry confers novel binding interactions relative to the 4-aryl (phenyl, chlorophenyl) series already evaluated.

Golgi Trafficking Probe Development: Comparative Pharmacology with Golgicide A Series

While Golgicide A (6,8-difluoro-4-pyridin-3-yl) is established as a potent, selective GBF1 inhibitor (IC50 = 3.3 μM) [4], CAS 1005110-56-4 provides a structurally simplified, mono-fluoro pyridin-4-yl analog suitable for use as a matched negative control or selectivity profiling tool in Golgi trafficking studies. The absence of the 6-fluoro substituent and the altered pyridine geometry are predicted to significantly attenuate GBF1 binding based on the steep SAR documented for Golgicide A stereoisomers [5], making this compound a rational choice for establishing target engagement specificity in cellular assays where the biological effects of GBF1 inhibition versus off-target cyclopentaquinoline scaffold effects must be deconvoluted.

Ozonide-Based Prodrug or Reactive Intermediate Chemistry: Leveraging the Cyclopentene Moiety

The established synthetic methodology for converting N-trifluoroacetyl-8-fluoro-4-aryl-tetrahydrocyclopenta[c]quinolines into stable, stereodefined ozonides provides a unique derivatization pathway specific to this scaffold class [6]. CAS 1005110-56-4, with its cyclopentene double bond intact, is directly amenable to ozonolysis for generating dialdehyde intermediates that can serve as versatile precursors for macrocyclization, reductive amination, or hydrazone formation chemistry. For medicinal chemistry groups exploring covalent inhibitor strategies or prodrug approaches, the ozonide-forming capability of this scaffold is not replicable with the fully aromatic quinoline or dihydroquinoline analogs, making CAS 1005110-56-4 the preferred procurement choice for this specific synthetic application.

Quote Request

Request a Quote for 8-Fluoro-4-pyridin-4-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.